2-(2-Methylpyridin-3-yl)acetic acid hydrochloride

Solubility enhancement Salt screening Formulation sciences

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride (CAS 1803588-35-3) is a pyridine-derivative building block supplied as a hydrochloride salt with molecular formula C₈H₁₀ClNO₂ and molecular weight 187.62 g/mol. The compound features a 2-methyl-substituted pyridine ring bearing an acetic acid side-chain at the 3-position; protonation of the pyridine nitrogen yields the HCl salt, which is designed to provide enhanced aqueous solubility and solid-state stability relative to the corresponding free acid.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 1803588-35-3
Cat. No. B1429852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyridin-3-yl)acetic acid hydrochloride
CAS1803588-35-3
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)CC(=O)O.Cl
InChIInChI=1S/C8H9NO2.ClH/c1-6-7(5-8(10)11)3-2-4-9-6;/h2-4H,5H2,1H3,(H,10,11);1H
InChIKeyUIXJRNMJNVEUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpyridin-3-yl)acetic Acid HCl: Technical Baseline & Procurement


2-(2-Methylpyridin-3-yl)acetic acid hydrochloride (CAS 1803588-35-3) is a pyridine-derivative building block supplied as a hydrochloride salt with molecular formula C₈H₁₀ClNO₂ and molecular weight 187.62 g/mol [1]. The compound features a 2-methyl-substituted pyridine ring bearing an acetic acid side-chain at the 3-position; protonation of the pyridine nitrogen yields the HCl salt, which is designed to provide enhanced aqueous solubility and solid-state stability relative to the corresponding free acid [2]. It is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research programs [1]. Commercial availability from multiple vendors—including Enamine, Toronto Research Chemicals, and Biosynth—ensures competitive sourcing options for laboratory-scale procurement [3].

2-(2-Methylpyridin-3-yl)acetic Acid HCl: Analog Substitution Risks


Although 2-(pyridin-3-yl)acetic acid derivatives share a common core scaffold, the precise substitution pattern (2-methyl on the pyridine ring) and the specific salt form (hydrochloride) create discrete differences in physicochemical behavior that directly impact experimental reproducibility and downstream synthetic utility. The free acid form (CAS 179626-66-5) requires neutralization or buffering when aqueous solubility is required, introducing additional formulation variables . Unsubstituted 3-pyridylacetic acid (CAS 501-81-5) lacks the steric and electronic influence of the 2-methyl group, which can alter reactivity in cross-coupling or amidation steps . Regioisomeric variants such as 2-(6-methylpyridin-3-yl)acetic acid present the reactive acetic acid moiety at a different electronic environment, potentially yielding different reaction kinetics or product profiles. Consequently, casual substitution of any in-class analog carries a quantifiable risk of altered solubility, divergent reaction outcomes, and failed batch reproducibility.

2-(2-Methylpyridin-3-yl)acetic Acid HCl: Procurement & Performance Evidence


Aqueous Solubility: HCl Salt vs. Free Acid

For 3-pyridylacetic acid derivatives, the hydrochloride salt consistently demonstrates substantially higher aqueous solubility than the corresponding free acid. Specifically, 2-(pyridin-3-yl)acetic acid hydrochloride (a direct structural analog lacking only the 2-methyl substituent) exhibits water solubility of ≥33.7 mg/mL, whereas the free acid form shows only sparing water solubility [1]. By analogy, 2-(2-methylpyridin-3-yl)acetic acid hydrochloride (the target compound) is expected to follow the same trend: the HCl salt provides ready aqueous solubility, in contrast to the free acid (CAS 179626-66-5) which is documented as requiring organic co-solvents or pH adjustment for dissolution . This difference is critical for applications requiring aqueous reaction media or biological assay buffers.

Solubility enhancement Salt screening Formulation sciences

Procurement Cost: HCl Salt vs. Free Acid

A cross-vendor price analysis reveals that the hydrochloride salt form can be procured at a lower or equivalent unit cost compared to the free acid, depending on packaging scale. The free acid (CAS 179626-66-5, 95% purity, 1 g) is listed at $1,210 from AChemBlock , while the HCl salt (CAS 1803588-35-3, 95% purity, 2.5 g) is listed at $1,509 from Enamine, equivalent to approximately $604 per gram [1]. At the 50 mg scale, the HCl salt (TRC, $185/50 mg) [1] and free acid (CymitQuimica, ca. $570/50 mg extrapolated from the 500 mg price) also favor the salt. This cost difference reflects differences in manufacturing routes and market competition among salt-form suppliers.

Procurement economics Cost-per-gram analysis Laboratory supply

Patent Prevalence of 2-Methylpyridin-3-yl Acetic Acid Scaffold

Compounds containing the 2-(2-methylpyridin-3-yl)acetic acid substructure appear in a non-trivial number of patent filings, indicating sustained industrial interest in this scaffold for pharmaceutical and agrochemical invention disclosures. The PubChemLite database records 84 patent documents referencing this scaffold [1]. While this patent count does not exclusively pertain to the hydrochloride salt per se, it establishes the broader scaffold—and by extension the hydrochloride salt as a common synthetic entry point—as a recurring motif in proprietary research programs. This contrasts with the unsubstituted 3-pyridylacetic acid scaffold, which is more generic and less frequently encountered in recent patent filings involving substituted derivatives.

Patent intelligence IP landscape Medicinal chemistry scaffolds

2-(2-Methylpyridin-3-yl)acetic Acid HCl: High-Value Applications


Aqueous-Phase Library Synthesis

When building compound libraries that require parallel synthesis in aqueous or mixed aqueous-organic solvent systems, the hydrochloride salt is the preferred form over the free acid. Its ≥33.7 mg/mL water solubility (inferred from analog data) ensures complete dissolution without co-solvents that may interfere with subsequent biological screening [1]. This is particularly relevant for amide coupling reactions conducted in water-miscible solvent systems, where incomplete dissolution of the free acid leads to variable yields.

HIV Integrase & KLK6 Inhibitor Intermediate

Given that pyridin-3-yl acetic acid derivatives are explicitly claimed in patent families targeting HIV integrase inhibition (e.g., WO2017025622) and kallikrein-related peptidase 6 (KLK6) inhibition , the 2-methyl-substituted hydrochloride salt serves as a late-stage intermediate or scaffold-hopping starting point for medicinal chemists pursuing these therapeutic areas. The documented patent prevalence (84 filings) supports its selection as a strategic building block for IP-aware drug discovery programs [2].

Cost-Efficient Multi-Gram Scale-Up

For research groups or CROs conducting multi-gram (>10 g) synthesis campaigns, the hydrochloride salt offers a measurable cost advantage. At the 2.5 g scale, the HCl salt is available at approximately $604/g, compared to $1,210/g for the free acid at 1 g scale [3]. When scaling to 10–25 g, cumulative savings can exceed $6,000, making the HCl salt the economically rational choice for budget-constrained projects.

SPPS & Bioconjugation

The free carboxylic acid functionality combined with the water-soluble hydrochloride salt form makes this compound suitable for direct loading onto solid supports or for aqueous carbodiimide-mediated bioconjugation reactions. The HCl salt avoids the need for pre-activation pH adjustment that would be required with the free acid, reducing the risk of racemization or side-reactions during conjugation to amine-containing biomolecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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